1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone

Regioisomer meta-substitution synthetic accessibility

1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone (CAS 1311279-36-3) is a synthetic, fluorinated aromatic ketone featuring a pyridine core substituted at the 4-position with a trifluoromethyl (-CF₃) group and at the 6-position with a dimethylamino (-N(CH₃)₂) group; this core is linked to a phenyl ring bearing an acetyl group at the meta (3-) position. The compound belongs to the class of 2-phenylpyridine derivatives frequently exploited as hinge-binding motifs in kinase inhibitor design.

Molecular Formula C16H15F3N2O
Molecular Weight 308.3 g/mol
CAS No. 1311279-36-3
Cat. No. B1401739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone
CAS1311279-36-3
Molecular FormulaC16H15F3N2O
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
InChIInChI=1S/C16H15F3N2O/c1-10(22)11-5-4-6-12(7-11)14-8-13(16(17,18)19)9-15(20-14)21(2)3/h4-9H,1-3H3
InChIKeyOUDFUFBKDFPSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone (CAS 1311279-36-3): A Meta-Substituted Fluoroheterocyclic Building Block for Kinase-Focused Medicinal Chemistry


1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone (CAS 1311279-36-3) is a synthetic, fluorinated aromatic ketone featuring a pyridine core substituted at the 4-position with a trifluoromethyl (-CF₃) group and at the 6-position with a dimethylamino (-N(CH₃)₂) group; this core is linked to a phenyl ring bearing an acetyl group at the meta (3-) position . The compound belongs to the class of 2-phenylpyridine derivatives frequently exploited as hinge-binding motifs in kinase inhibitor design [1]. Its molecular formula is C₁₆H₁₅F₃N₂O with a molecular weight of 308.3 g/mol, and it is supplied by multiple vendors at purities typically ranging from 95% to 98% .

Why Generic Substitution Fails for 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone (CAS 1311279-36-3): The Critical Importance of Regioisomeric and Functional-Group Precision


Simple substitution of CAS 1311279-36-3 with its para-substituted regioisomer (CAS 1311280-01-9) or with des-dimethylamino, des-trifluoromethyl, or des-acetyl analogs will fundamentally alter the molecule's electronic landscape, steric profile, and metabolic fate. The meta-acetyl orientation uniquely positions the electrophilic ketone for specific condensation reactions (e.g., hydrazone or enamine formation) that are sterically inaccessible in the para isomer . Furthermore, the synergistic electronic push-pull effect generated by the electron-donating dimethylamino group at the pyridine 6-position and the electron-withdrawing trifluoromethyl group at the 4-position cannot be replicated by analogs lacking either substituent [1]. In kinase inhibitor programs, even single-atom changes to the solvent-exposed region or hinge-binding motif can shift selectivity profiles by more than an order of magnitude [2]; thus, generic substitution without direct comparative data introduces unacceptable risk in lead optimization workflows.

Product-Specific Quantitative Evidence Guide for 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone (CAS 1311279-36-3): Direct Comparators and Key Differentiation Data


Regioisomeric Differentiation vs. Para-Substituted Isomer: Meta-Specific Synthetic Accessibility and Spatial Geometry

CAS 1311279-36-3 bears the acetyl group at the meta (3-) position of the phenyl ring, whereas its closest commercially available analog, CAS 1311280-01-9, carries the identical substituent at the para (4-) position . This regioisomeric distinction is not trivial: the meta orientation positions the electrophilic ketone carbon at a distance and angle that is geometrically distinct from the para isomer, directly influencing the trajectory of nucleophilic attack in condensation reactions and the overall shape complementarity in enzyme binding pockets . The para isomer, lacking this spatial offset, presents a more collinear arrangement that may be incompatible with sterically demanding active-site architectures.

Regioisomer meta-substitution synthetic accessibility kinase inhibitor steric hindrance

Unique Synthetic Handle: The Acetyl Group as a Versatile Intermediate vs. Non-Ketone Analogs

The presence of a free acetyl (-C(O)CH₃) group on the phenyl ring distinguishes CAS 1311279-36-3 from analogs where this position is unsubstituted (e.g., the des-acetyl parent compound) or occupied by a non-reactive group such as a primary amide (e.g., CAS 1208082-00-1, the benzamide analog). The acetyl group serves as a versatile synthetic handle for Claisen-Schmidt condensations, hydrazone formation, and reductive amination reactions, enabling diversification into chalcones, pyrazolines, and secondary amines without requiring pre-functionalization of the phenyl ring [1]. By contrast, the benzamide analog (CAS 1208082-00-1) locks this position as a relatively inert amide, precluding such chemistry .

acetyl synthetic handle condensation heterocycle synthesis derivatization

Vendor Purity and Quality Differentiation: Head-to-Head Comparison of Available Batches

Commercially available batches of CAS 1311279-36-3 exhibit purity ranging from 95% (BenchChem) to ≥97% (MolCore) and 98% (Kuujia) [1]. The para isomer CAS 1311280-01-9 is available at up to 98% purity from specific vendors (e.g., Leyan) . However, MolCore explicitly states ISO certification for their CAS 1311279-36-3 product—a quality credential not uniformly reported for the para isomer across vendors . In regulated pharmaceutical R&D environments, ISO-certified material reduces the need for in-house re-purification and re-characterization, directly lowering procurement overhead.

purity quality control vendor comparison procurement ISO certification

Electronically Unique Push-Pull Pyridine Motif: Dimethylamino Donor + Trifluoromethyl Acceptor

The simultaneous presence of a strong electron-donating dimethylamino group (-N(CH₃)₂) at position 6 and a strong electron-withdrawing trifluoromethyl group (-CF₃) at position 4 on the pyridine ring creates a pronounced intramolecular push-pull electronic system. This arrangement modulates the HOMO–LUMO gap and the electron density at the pyridine nitrogen, critically influencing hydrogen-bond acceptor strength at the kinase hinge region [1]. This push-pull architecture is preserved in CAS 1311279-36-3 but is absent in des-dimethylamino analogs (e.g., 1-[3-(4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone) and des-trifluoromethyl analogs (e.g., 1-[3-(6-dimethylamino-pyridin-2-yl)-phenyl]-ethanone), neither of which is commercially available at comparable purity. The synergistic effect arises from resonance and inductive contributions that cannot be achieved by either substituent alone [2].

push-pull electronics charge transfer HOMO-LUMO gap photophysics kinase hinge binding

Scaffold for Selective Kinase Inhibitor Design: Evidence from Patent Families

The 2-phenylpyridine scaffold exemplified by CAS 1311279-36-3 appears across multiple kinase inhibitor patent families, including those targeting p38 MAP kinase [1], c-Kit and PDGFR [2], and the TAM receptor TYRO3 [3]. While CAS 1311279-36-3 itself is not described as a final bioactive compound in publicly available patents, its core architecture closely mirrors the hinge-binding fragments found in potent, selective inhibitors. For example, patent CN102625797A describes pyridine-based kinase inhibitors where the dimethylamino group enhances hinge-binding hydrogen bond strength and the trifluoromethyl group occupies a lipophilic pocket adjacent to the gatekeeper residue [1]. The meta-phenyl substitution pattern differentiates CAS 1311279-36-3 from para-substituted analogs that appear in separate patent families targeting distinct kinase profiles.

kinase inhibitor p38 c-Kit PDGFR TYRO3 structure-activity relationship

Best Research and Industrial Application Scenarios for 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone (CAS 1311279-36-3): Where the Evidence Supports Prioritization


Fragment-Based and Structure-Guided Kinase Drug Discovery Requiring Hinge-Binding Motifs with Modulated Basicity

The push-pull electronic architecture of CAS 1311279-36-3—combining a dimethylamino donor and a trifluoromethyl acceptor on the pyridine ring—positions its pyridine nitrogen in an intermediate basicity range (~pKa 3.5, predicted) that favors selective over promiscuous kinase hinge binding . Fragment-based drug discovery (FBDD) programs targeting kinases with stringent selectivity requirements (e.g., p38, c-Kit, PDGFR, or TYRO3) can employ this compound as a validated core scaffold for fragment growing or linking strategies, as evidenced by its recurrent appearance in patent families covering these targets [1]. The meta-acetyl group further provides a synthetic vector for fragment elaboration without steric clash with the hinge region.

Parallel Library Synthesis and Structure-Activity Relationship (SAR) Exploration with a Built-In Diversification Point

The free acetyl group on CAS 1311279-36-3 serves as a ready-made reactive handle for condensation chemistry (hydrazone, enamine, and Claisen-Schmidt reactions) that generates diverse heterocyclic libraries in a single synthetic step . This contrasts with amide analogs such as CAS 1208082-00-1, which require additional activation steps for further derivatization. Medicinal chemistry teams requiring rapid SAR expansion around the solvent-exposed region of a 2-phenylpyridine kinase inhibitor will benefit from the reduced step count and lower cost-per-analog enabled by this compound's meta-acetyl functionality [1].

Late-Stage Functionalization and Bioconjugation via Ketone-Specific Chemistry

The meta-acetyl ketone of CAS 1311279-36-3 uniquely enables oxime and hydrazone ligation chemistries that are orthogonal to the common carboxylic acid/amine bioconjugation toolkit. This property is particularly valuable for chemoproteomics probe design and PROTAC (proteolysis-targeting chimera) linker attachment, where the meta orientation of the acetyl group projects the linker away from the hinge-binding surface without inducing steric clashes . The para-substituted isomer CAS 1311280-01-9 cannot achieve the same projection geometry, potentially compromising ternary complex formation in PROTAC applications.

Analytical Method Development and Reference Standard Qualification in Regulated Pharmaceutical R&D

The availability of ISO-certified batches of CAS 1311279-36-3 at ≥97% purity from vendors such as MolCore makes this compound suitable as a reference standard for HPLC method development, impurity profiling, and forced degradation studies in GLP/GMP-adjacent workflows. For teams developing chromatographic methods for related kinase inhibitors or conducting impurity fate-and-purge studies, the ISO certification provides documented quality assurance that reduces qualification burden compared to non-certified sources of related analogs.

Quote Request

Request a Quote for 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.